(S)-4-Azaspiro[2.5]octan-6-amine
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Overview
Description
(S)-4-Azaspiro[25]octan-6-amine is a chemical compound with the molecular formula C8H15N It is characterized by a spirocyclic structure, which means that two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Azaspiro[2.5]octan-6-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic amine. The reaction conditions, such as temperature and solvent, can vary depending on the specific starting materials and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Azaspiro[2.5]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-4-Azaspiro[2.5]octan-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-4-Azaspiro[2.5]octan-6-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-6-amine hydrochloride: A similar compound with a hydrochloride group.
N-spiro[2.5]octan-6-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine: Another spirocyclic amine with additional functional groups.
Uniqueness
(S)-4-Azaspiro[25]octan-6-amine is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(6S)-4-azaspiro[2.5]octan-6-amine |
InChI |
InChI=1S/C7H14N2/c8-6-1-2-7(3-4-7)9-5-6/h6,9H,1-5,8H2/t6-/m0/s1 |
InChI Key |
XOLZTISKOIPIBR-LURJTMIESA-N |
Isomeric SMILES |
C1CC2(CC2)NC[C@H]1N |
Canonical SMILES |
C1CC2(CC2)NCC1N |
Origin of Product |
United States |
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